Acetochloro-alpha-D-mannose Acetochloro-alpha-D-mannose
Brand Name: Vulcanchem
CAS No.: 14257-40-0
VCID: VC0043540
InChI: InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C₁₄H₁₉ClO₉
Molecular Weight: 366.75

Acetochloro-alpha-D-mannose

CAS No.: 14257-40-0

Cat. No.: VC0043540

Molecular Formula: C₁₄H₁₉ClO₉

Molecular Weight: 366.75

* For research use only. Not for human or veterinary use.

Acetochloro-alpha-D-mannose - 14257-40-0

Specification

CAS No. 14257-40-0
Molecular Formula C₁₄H₁₉ClO₉
Molecular Weight 366.75
IUPAC Name [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
SMILES CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Properties and Structure

Chemical Identification and Nomenclature

Acetochloro-alpha-D-mannose is officially identified by its CAS number 14257-40-0. The compound is known by several synonyms in scientific literature, including 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl chloride, [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate, and (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate . These alternative names reflect various aspects of its chemical structure and configuration, providing different perspectives on its molecular arrangement.

The compound's IUPAC name is 2,3,4,6-tetra-O-acetyl-1-chloro-1-deoxy-alpha-D-manno-hexopyranose, which precisely describes its structural features including the acetyl groups and chlorine substitution . In chemical databases and literature, it may also be referenced using various identifier codes such as MFCD00067355 and SCHEMBL3062881, facilitating easier tracking across different research platforms and publications .

Molecular Structure and Characteristics

Acetochloro-alpha-D-mannose possesses a complex molecular structure derived from D-mannose. The compound contains a six-membered pyranose ring with four acetoxyl groups (-OC(=O)CH3) attached at positions 2, 3, 4, and 6, and a chlorine atom at position 1. The molecular formula is C14H19ClO9, indicating a total of 14 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 9 oxygen atoms .

The structural configuration follows the alpha-anomeric arrangement, which refers to the specific stereochemistry at the anomeric carbon (C-1). This alpha configuration is crucial for the compound's chemical behavior and applications. The presence of the chlorine atom at this position creates a reactive center that enables various substitution reactions, making Acetochloro-alpha-D-mannose valuable as a synthetic intermediate.

Table of Chemical and Physical Properties

PropertyValueReference
Chemical NameAcetochloro-alpha-D-mannose
CAS Number14257-40-0
Molecular FormulaC14H19ClO9
Molecular Weight366.75 g/mol
Physical AppearanceCrystalline powder
SMILES NotationCC(=O)OC[C@H]1OC@HC@HOC(=O)C
Creation Date in PubChemFebruary 8, 2007
Modification Date in PubChemMarch 1, 2025
Structural FeaturesPyranose ring with four acetyl groups and one chlorine atom
Anomeric ConfigurationAlpha

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Acetochloro-alpha-D-mannose typically follows a two-step process starting from D-mannose. The first step involves acetylation of the hydroxyl groups present in mannose, followed by a chlorination reaction at the anomeric position. This sequential modification transforms the parent sugar into the desired chlorinated and acetylated derivative.

The acetylation process generally employs acetic anhydride as the acetylating agent in the presence of a catalyst, commonly pyridine. This reaction targets all the hydroxyl groups in mannose, resulting in tetra-O-acetyl-D-mannose as an intermediate. This intermediate still contains a hydroxyl group at the anomeric position (C-1), which becomes the target for the subsequent chlorination step.

In the chlorination step, thionyl chloride (SOCl2) is typically used as the chlorinating agent to replace the anomeric hydroxyl group with a chlorine atom. This reaction must be carefully controlled to maintain the alpha-orientation of the newly introduced chlorine atom, ensuring the formation of Acetochloro-alpha-D-mannose rather than the beta-anomer.

Reaction Conditions

The reaction conditions for synthesizing Acetochloro-alpha-D-mannose require careful control to achieve high yield and purity. The acetylation reaction usually proceeds at moderate temperatures (around 0-25°C) to prevent degradation of the carbohydrate structure. The reaction time typically ranges from a few hours to overnight, depending on the specific protocol employed.

For the chlorination step, the reaction is generally conducted under anhydrous conditions to prevent hydrolysis of the chlorinating agent or the product. Temperature control is again crucial, with the reaction usually performed at low to moderate temperatures (0-25°C). The reaction mixture may require inert atmosphere protection (nitrogen or argon) to exclude moisture and oxygen, which could interfere with the chlorination process.

Biological Activity and Applications

Biochemical Pathways

Acetochloro-alpha-D-mannose is related to the hexosamine biosynthetic pathway, which is crucial for producing glycoproteins and glycolipids. This pathway involves the conversion of glucose to glucosamine and subsequently to various amino sugars used in glycosylation processes. The study of derivatives like Acetochloro-alpha-D-mannose provides tools for investigating these complex biochemical pathways and potentially modulating them for therapeutic purposes.

The PI3K/Akt/mTOR signaling pathway, which is affected by D-mannose, represents a key biochemical mechanism relevant to this compound's area of study. This pathway regulates various cellular processes including metabolism, growth, proliferation, and survival. Understanding how mannose and its derivatives interact with this pathway opens avenues for developing targeted therapies for conditions involving dysregulated metabolism.

Chemical Reactivity and Transformations

Types of Reactions

Acetochloro-alpha-D-mannose exhibits several distinct reaction types due to its functional groups and structural features. The most characteristic reactions involve the chlorine atom at the anomeric position (C-1), which serves as a good leaving group in nucleophilic substitution reactions. This reactivity makes the compound valuable as a glycosyl donor in glycosylation reactions, where it can transfer the mannose moiety to various acceptor molecules.

Substitution reactions typically involve nucleophiles such as alcohols, amines, or thiols attacking the anomeric carbon and displacing the chlorine atom. This reaction creates new glycosidic linkages, enabling the synthesis of various mannose-containing oligosaccharides and glycoconjugates. The alpha-configuration of the chlorine atom influences the stereochemical outcome of these substitution reactions, often leading to inversion of configuration at the anomeric center.

Hydrolysis reactions can also occur, especially under acidic or basic conditions, where water acts as the nucleophile. This reaction would convert Acetochloro-alpha-D-mannose back to mannose derivatives along with the release of acetate and chloride ions. The acetyl groups themselves are susceptible to hydrolysis or transesterification reactions, adding another dimension to the compound's chemical versatility.

Reactivity Comparison with Similar Compounds

The reactivity of Acetochloro-alpha-D-mannose can be compared with other halogenated sugar derivatives such as Acetobromo-alpha-D-mannose, Acetoiodo-alpha-D-mannose, and Acetofluoro-alpha-D-mannose. Each of these compounds contains a different halogen atom at the anomeric position, resulting in varying levels of reactivity in substitution reactions.

The chlorine atom in Acetochloro-alpha-D-mannose makes it more reactive than its fluorinated counterpart but less reactive than the brominated or iodinated versions. This intermediate reactivity can be advantageous in certain synthetic applications where moderate activation is desired, providing a balance between reactivity and selectivity.

Research Applications

Applications in Chemical Synthesis

Acetochloro-alpha-D-mannose serves as a valuable building block in organic synthesis, particularly in the preparation of complex carbohydrates and glycoconjugates. Its ready availability and defined stereochemistry make it useful for constructing mannose-containing oligosaccharides with specific configurations. Chemists utilize this compound as a glycosyl donor to introduce mannose residues into larger molecular structures.

The compound's role as an intermediate in the synthesis of various mannose derivatives and glycosides is well-established in carbohydrate chemistry. The presence of the chlorine atom at the anomeric position provides a reactive site for creating glycosidic linkages, while the acetyl protecting groups direct the stereochemical outcome of these reactions. This combination of features makes Acetochloro-alpha-D-mannose a preferred starting material for many synthetic pathways in carbohydrate chemistry.

Biological Research Applications

In biological research, Acetochloro-alpha-D-mannose serves as a tool for studying carbohydrate metabolism and glycosylation processes. Researchers use this compound and its derivatives to investigate the roles of mannose in cellular functions and to develop probes for tracking mannose-specific pathways. These studies contribute to our understanding of glycobiology and potentially to the development of diagnostic tools or therapeutic agents.

The compound's relationship to the hexosamine biosynthetic pathway makes it relevant for research on protein glycosylation, a fundamental process in cellular biology. Abnormal glycosylation is associated with various diseases, including cancer and congenital disorders of glycosylation. Tools derived from Acetochloro-alpha-D-mannose could help elucidate these complex biological processes and identify potential intervention points.

Industrial Applications

In industrial settings, Acetochloro-alpha-D-mannose finds applications in the production of mannose-based polymers and other specialty chemicals. Its defined structure and reactivity make it suitable for processes requiring precise control over the incorporation of mannose units. Industries involved in carbohydrate chemistry, pharmaceutical manufacturing, and fine chemical production may utilize this compound as a specialized reagent.

The development of glycomaterials, which are carbohydrate-based materials with applications in biomedicine and materials science, represents another potential industrial application area. These materials often require well-defined carbohydrate building blocks like Acetochloro-alpha-D-mannose to achieve the desired properties and functions.

Comparison with Related Compounds

Structural Analogs

Acetochloro-alpha-D-mannose belongs to a family of halogenated sugar derivatives that includes several structural analogs. The most closely related compounds are other halogenated derivatives of tetra-O-acetyl-D-mannose, where the chlorine atom is replaced by different halogens. These include Acetobromo-alpha-D-mannose (with bromine instead of chlorine), Acetoiodo-alpha-D-mannose (with iodine), and Acetofluoro-alpha-D-mannose (with fluorine).

These analogs share the same basic structure of tetra-O-acetyl-D-mannose but differ in the nature of the halogen atom at the anomeric position. This seemingly small difference significantly impacts their chemical behavior, particularly their reactivity in substitution reactions and stability under various conditions. The halogen atom serves as a leaving group in glycosylation reactions, with its leaving group ability following the general trend: I > Br > Cl > F.

Comparative Properties Table

CompoundHalogenRelative ReactivityKey ApplicationsStability
Acetochloro-alpha-D-mannoseChlorineModerateGeneral glycosylation, balanced reactivityModerate
Acetobromo-alpha-D-mannoseBromineHighRapid glycosylation reactionsLower than chloro derivative
Acetoiodo-alpha-D-mannoseIodineVery highHighly activated glycosylationLowest stability
Acetofluoro-alpha-D-mannoseFluorineLowSelective glycosylation, stable donorHighest stability

Functional Comparisons

The functional differences between Acetochloro-alpha-D-mannose and its analogs primarily relate to their behavior in glycosylation reactions and other chemical transformations. The chlorinated derivative offers a balance between reactivity and stability that makes it suitable for a wide range of applications. It is reactive enough to participate in glycosylation reactions under mild conditions but stable enough to be stored and handled without special precautions.

These functional differences make each derivative suitable for specific applications in carbohydrate chemistry. Researchers and synthetic chemists select the appropriate halogenated derivative based on the requirements of their particular application, considering factors such as reaction conditions, target structure, and desired stereochemical outcome.

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